Obestatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La obestatina es una hormona peptídica de 23 aminoácidos que se aisló por primera vez del estómago de ratas en 2005. Se deriva del mismo precursor que la grelina, conocida como preprogrelina. A diferencia de la grelina, que estimula el apetito, se cree que la obestatina suprime la ingesta de alimentos y regula el equilibrio energético. El nombre “obestatina” deriva de las palabras latinas “obedere” (devorar) y “statin” (suprimir), lo que refleja su papel en la regulación del apetito .

Aplicaciones Científicas De Investigación

La obestatina se ha estudiado ampliamente por sus diversas funciones biológicas y posibles aplicaciones terapéuticas:

Química: Los análogos de la obestatina se utilizan para estudiar la química de los péptidos, incluidas las relaciones estructura-actividad y las interacciones péptido-receptor.

Biología: La obestatina desempeña un papel en la regulación del apetito, el equilibrio energético y la motilidad gastrointestinal. .

Medicina: La obestatina tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos como la obesidad y la diabetes tipo 2. .

Industria: La obestatina y sus análogos se utilizan en el desarrollo de terapias basadas en péptidos y herramientas de diagnóstico

Mecanismo De Acción

La obestatina ejerce sus efectos a través de interacciones con receptores específicos y vías de señalización:

Receptores: Inicialmente se pensó que la obestatina activaba el receptor acoplado a proteína G 39 (GPR39), pero este hallazgo ha sido debatido. .

Vías de señalización: La obestatina influye en varias vías de señalización, incluida la activación de la proteína quinasa activada por monofosfato de adenosina (AMPK) y la fosforilación de la proteína quinasa B (AKT). .

Análisis Bioquímico

Biochemical Properties

Obestatin interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to crude plasma membrane preparation of rat jejunum with high affinity

Cellular Effects

This compound has been reported to inhibit food and water intake, body weight gain, and gastrointestinal motility . It also mediates promotion of cell survival and prevention of apoptosis . This compound-induced increases in beta cell mass, enhanced adipogenesis, and improved lipid metabolism have been noted along with up-regulation of genes associated with beta cell regeneration, insulin production, and adipogenesis .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, at 10 nM, this compound inhibited glucose-induced insulin secretion, while at 1 nM, it potentiated the insulin response to glucose, arginine, and tolbutamide .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. It is known that this compound has a short biological half-life and is rapidly degraded .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be expressed in various tissues and has different effects in various organs and tissues .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La obestatina se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y reactivos de acoplamiento para facilitar la formación de enlaces peptídicos. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC) .

Métodos de producción industrial: La producción industrial de obestatina implica la SPPS a gran escala, seguida de procesos de purificación y control de calidad. Los avances en la tecnología de síntesis de péptidos han permitido la producción eficiente de obestatina con alta pureza y rendimiento. El uso de sintetizadores de péptidos automatizados y condiciones de reacción optimizadas ha simplificado aún más el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La obestatina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el péptido para estudiar sus relaciones estructura-función y mejorar su estabilidad y bioactividad.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno o el yodo se pueden utilizar para introducir enlaces disulfuro en la obestatina, estabilizando su estructura tridimensional.

Reducción: Los agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) pueden romper los enlaces disulfuro, permitiendo el estudio de la forma lineal del péptido.

Sustitución: Se pueden introducir sustituciones de aminoácidos utilizando mutagénesis dirigida para investigar el papel de residuos específicos en la función de la obestatina

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios análogos y derivados de la obestatina, que se utilizan en la investigación para comprender su actividad biológica y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

La obestatina es única en su origen y función, pero comparte similitudes con otros péptidos derivados del gen preprogrelina:

Grelina: A diferencia de la obestatina, la grelina estimula el apetito y promueve el aumento de peso. .

Motilina: Otra hormona peptídica que regula la motilidad gastrointestinal.

Compuestos similares:

- Grelina

- Motilina

- Péptido similar al glucagón 1 (GLP-1)

- Péptido YY (PYY)

En conclusión, la obestatina es un péptido fascinante con diversas funciones biológicas y posibles aplicaciones terapéuticas. Su origen único y sus efectos opuestos a la grelina lo convierten en un objetivo valioso para la investigación en la regulación metabólica y las terapias basadas en péptidos.

Actividad Biológica

Obestatin is a 23-amino acid peptide derived from the same precursor as ghrelin, known as preproghrelin. It has garnered attention due to its diverse biological activities, particularly in metabolism and cardiovascular health. This article delves into the biological activity of this compound, exploring its mechanisms of action, physiological effects, and implications for health.

This compound exerts its effects primarily through the G protein-coupled receptor GPR39. This receptor is implicated in various signaling pathways that mediate the biological actions of this compound, including:

- Inhibition of Food Intake : this compound has been shown to reduce food and water intake, countering the appetite-stimulating effects of ghrelin .

- Regulation of Metabolism : It promotes adipogenesis and enhances lipid metabolism, contributing to improved energy balance .

- Cell Survival and Apoptosis Prevention : this compound supports cell survival mechanisms, particularly in pancreatic beta cells, suggesting a role in diabetes management .

Physiological Effects

The physiological effects of this compound can be summarized as follows:

Study on Ghrelin and this compound Interaction

A study explored the interaction between ghrelin and this compound in rodents. It was found that this compound partially counteracts ghrelin's stimulation of food intake and growth hormone secretion. This suggests that this compound may play a regulatory role in energy balance and growth processes .

Impact on Gastric Cancer Cells

Research indicated that this compound could stimulate proliferation in human gastric cancer cell lines. The mechanisms involve activation of the Akt/mTOR pathway, which is crucial for cell growth and survival. This highlights a potential dual role for this compound in both normal physiology and pathological conditions like cancer .

Effects on Muscle Regeneration

Recent studies have shown that this compound enhances muscle regeneration by promoting satellite cell proliferation and myogenic gene expression. This effect is mediated through the Akt/mTOR signaling pathway but does not involve AMPK, which is typically associated with energy regulation .

Propiedades

Número CAS |

869705-22-6 |

|---|---|

Fórmula molecular |

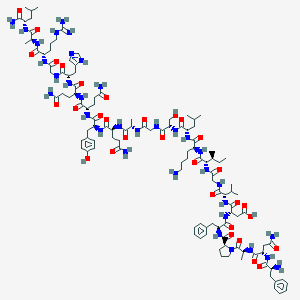

C114H174N34O31 |

Peso molecular |

2516.8 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |

Clave InChI |

OJSXICLEROKMBP-FFUDWAICSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

Secuencia |

FNAPFDVGIKLSGAQYQQHGRAL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.